molecular formula C14H14MgO6S2 B12659314 Magnesium toluenesulphonate CAS No. 36729-49-4

Magnesium toluenesulphonate

Cat. No.: B12659314
CAS No.: 36729-49-4
M. Wt: 366.7 g/mol
InChI Key: NYZCEWSWSSPEFF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Chemical Science

Magnesium toluenesulphonate, also known as magnesium p-toluenesulfonate, is an organometallic salt with the chemical formula C₁₄H₁₄MgO₆S₂. nih.gov It is formed from a magnesium cation (Mg²⁺) and two p-toluenesulfonate anions. nih.gov Within modern chemical science, this compound is classified as a metal salt of an arenesulfonic acid. nih.gov Such compounds are significant as the sulfonate group (RSO₃⁻) is the conjugate base of a strong sulfonic acid, making it a weak base and a stable anion. wikipedia.org This stability is a key feature that influences the compound's chemical behavior. The magnesium ion, on the other hand, can function as a Lewis acid, capable of accepting electron pairs, which is a cornerstone of its catalytic activity. wikipedia.org The compound serves as a source of both the magnesium cation and the non-coordinating or weakly coordinating toluenesulfonate (B8598656) anion, finding its place in fields ranging from organic synthesis to materials science.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₄MgO₆S₂ nih.gov
Molecular Weight 366.7 g/mol nih.gov
IUPAC Name magnesium;4-methylbenzenesulfonate nih.gov
CAS Number 51650-46-5 nih.gov
Appearance Monoclinic leaflets or prisms guidechem.com
Parent Acid p-Toluenesulfonic acid nih.gov

| Component Metal | Magnesium nih.gov |

Significance of this compound in Contemporary Chemical Research

The significance of this compound in contemporary research is most prominent in the field of catalysis. While its parent compound, p-toluenesulfonic acid, is a well-established strong organic acid catalyst used in numerous reactions like esterification scispace.com and cycloadditions acs.org, magnesium salts, in general, are recognized for their catalytic properties. For instance, magnesium bromide has been effectively used as an inexpensive and efficient catalyst for the one-pot synthesis of tetrahydropyrimidinones under solvent-free conditions. researchgate.net The utility of magnesium-based systems extends to various organic transformations, including reductive cyclizations and cleavages. scribd.com

Specifically, metal p-toluenesulfonate salts have been investigated as catalysts in various organic syntheses. illinois.edutcichemicals.com The role of this compound in this context is often as a mild Lewis acid catalyst. The magnesium center can activate substrates, while the toluenesulfonate anion serves as a stable, weakly coordinating counter-ion that does not interfere with the reaction. This characteristic is valuable in designing selective chemical transformations. Research into magnesium complexes, often synthesized using precursors like p-toluenesulfonic acid, for applications such as the ring-opening polymerization of lactide and epoxide hydroboration, further underscores the relevance of magnesium-sulfonate systems in modern synthetic chemistry. rsc.orgmdpi.com

Evolution of Research Perspectives on Metal Sulfonates

The scientific perspective on metal sulfonates has evolved considerably over the decades. Early research, particularly from the 1940s, focused on their application as additives in industrial lubricants, leading to the development of neutral and overbased calcium and magnesium sulfonates to control varnish buildup in engines. issuu.com In this context, they were valued for their detergent and rust-inhibiting properties. issuu.comosti.gov

More recently, the focus has shifted dramatically towards advanced materials, particularly in the realm of coordination chemistry. rsc.org Initially, the sulfonate group was often regarded as a poor ligand with weak coordination ability, typically acting as a non-coordinating counter-ion to a metal aqua complex. researchgate.net This perception hindered its use in the construction of extended, crystalline networks. However, this view has been challenged by significant progress in the synthesis of sulfonate-based metal-organic frameworks (MOFs). researchgate.netrsc.org Researchers have demonstrated that despite their relatively weak coordinating power compared to carboxylates, sulfonates can form robust, porous frameworks with unique properties. rsc.orgresearchgate.net This evolution marks a transition from viewing metal sulfonates as simple salts to recognizing their potential as sophisticated, functional building blocks for advanced materials with applications in areas like proton conduction and gas capture. rsc.orgresearchgate.net

Interdisciplinary Research Landscape and Key Challenges

The research landscape for metal sulfonates, including this compound, is increasingly interdisciplinary, spanning organic chemistry, materials science, and environmental technology. researchgate.netacs.org In materials science, the development of sulfonate-based MOFs is a major focus, with applications in CO₂ capture and conversion, and proton conduction for fuel cell technologies. researchgate.netacs.org In organic synthesis, they continue to be explored as catalysts. researchgate.netorganic-chemistry.org

Despite the progress, significant challenges remain. A primary hurdle in the synthesis of sulfonate-based coordination polymers is the inherently weak coordination ability of the sulfonate group, especially when compared to the more commonly used carboxylate linkers. rsc.orgresearchgate.net This can lead to difficulties in forming stable, crystalline, and porous structures. Overcoming this often requires innovative synthetic strategies, such as solvent-free methods that enhance the kinetics of metal-sulfonate self-assembly. rsc.org

Another challenge relates to the properties of the metal itself. For instance, while magnesium is an earth-abundant and biocompatible metal, its application in areas like biodegradable implants is hampered by a high corrosion rate, leading to issues like structural failure and local alkalization. nih.gov While this is a general issue for magnesium-based biomaterials, it highlights the need for precise control over the material's properties, which is an active area of interdisciplinary research. nih.govcranfield.ac.uk The quest to create highly stable and functional materials from sulfonate ligands continues to drive innovation across multiple scientific fields. rsc.org

Table 2: Mentioned Compound Names

Compound Name
This compound
p-Toluenesulfonic acid
Magnesium bromide
Calcium sulfonate
Carbon dioxide
Direct Red 80

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36729-49-4

Molecular Formula

C14H14MgO6S2

Molecular Weight

366.7 g/mol

IUPAC Name

magnesium;2-methylbenzenesulfonate

InChI

InChI=1S/2C7H8O3S.Mg/c2*1-6-4-2-3-5-7(6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2

InChI Key

NYZCEWSWSSPEFF-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[O-].CC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of Magnesium Toluenesulphonate

High-Resolution Crystallographic Analysis

High-resolution crystallographic techniques are indispensable for the precise determination of the three-dimensional arrangement of atoms in the solid state. These methods provide fundamental insights into the molecular geometry, crystal packing, and supramolecular architecture of magnesium toluenesulphonate.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the molecular structure of crystalline compounds. For this compound, this technique would reveal the precise bond lengths and angles within the toluenesulphonate anion and the coordination geometry of the magnesium cation.

While a complete, publicly available crystal structure of anhydrous this compound is not readily found in the literature, analysis of the hydrated form, magnesium p-toluenesulphonate hexahydrate, would be expected to show an octahedral coordination of the magnesium ion by six water molecules. The toluenesulphonate anions would be located in the crystal lattice, participating in hydrogen bonding interactions with the coordinated water molecules. These interactions are crucial in defining the supramolecular structure, which involves the assembly of individual ions and water molecules into a well-defined three-dimensional network. The p-toluenesulphonate anions would likely form layered structures or other organized motifs stabilized by these hydrogen bonds.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a powerful technique for the identification of crystalline phases and the assessment of the purity of a bulk sample. A PXRD pattern of a pure, crystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the crystal lattice of the compound.

This technique is instrumental in confirming that a synthesized batch of this compound consists of a single crystalline phase and is free from crystalline impurities, such as starting materials or other hydrated forms. While a standard reference pattern for this compound is not available in open-access databases, a typical PXRD analysis would involve comparing the experimental pattern to a calculated pattern derived from SCXRD data or to patterns of known related compounds to confirm its identity and purity.

Advanced Spectroscopic Probes for Molecular Structure and Bonding

Advanced spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of this compound in both the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁵Mg, ³³S) for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the local chemical environment of specific nuclei.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of this compound are primarily determined by the toluenesulphonate anion. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons would appear as two doublets in the aromatic region of the spectrum, a result of the para-substitution on the benzene (B151609) ring. The methyl protons would appear as a singlet in the upfield region. The ¹³C NMR spectrum would display distinct signals for the four unique carbon atoms in the toluenesulphonate moiety: the methyl carbon, the three distinct aromatic carbons, and the carbon atom bonded to the sulfur atom. The expected chemical shifts are based on data from p-toluenesulfonic acid and its derivatives. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Toluenesulphonate Anion

NucleusPositionExpected Chemical Shift (ppm)
¹HAromatic (ortho to -SO₃⁻)~7.5
Aromatic (ortho to -CH₃)~7.1
Methyl (-CH₃)~2.3
¹³CC-SO₃⁻~144
C-CH₃~139
Aromatic CH (ortho to -SO₃⁻)~128
Aromatic CH (ortho to -CH₃)~126
Methyl (-CH₃)~21

²⁵Mg NMR: ²⁵Mg NMR spectroscopy is a specialized technique for studying the coordination environment of magnesium ions. huji.ac.il As ²⁵Mg is a quadrupolar nucleus, the linewidth of the NMR signal is highly sensitive to the symmetry of the local environment around the magnesium ion. huji.ac.il In a highly symmetrical environment, such as an octahedral coordination by six water molecules in aqueous solution, a relatively narrow signal would be expected. In the solid state, any distortion from perfect octahedral symmetry would lead to significant line broadening. The chemical shift of the ²⁵Mg nucleus is also dependent on its coordination environment. rsc.orgresearchgate.net

³³S NMR: ³³S NMR is another specialized technique that can provide information about the sulfur atom in the sulfonate group. huji.ac.il Similar to ²⁵Mg, ³³S is a quadrupolar nucleus with low natural abundance, making it a challenging nucleus to study. huji.ac.il The chemical shift and linewidth of the ³³S signal are influenced by the electronic environment and symmetry around the sulfur atom. For a sulfonate group, a single resonance would be expected in a specific region of the ³³S NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Coordination Environment

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule and to probe the coordination environment of the metal ion.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by the vibrational modes of the toluenesulphonate anion. Key characteristic absorption bands would include the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group, typically observed in the regions of 1010-1060 cm⁻¹ and 1170-1200 cm⁻¹, respectively. scielo.org.mxresearchgate.net Other significant bands would arise from the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and S-O stretching. scielo.org.mxresearchgate.net In hydrated forms of the salt, broad absorption bands corresponding to the O-H stretching of water molecules would be present in the high-wavenumber region (around 3400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the toluenesulphonate anion. The symmetric stretching of the sulfonate group typically gives a strong Raman signal. scielo.org.mxresearchgate.net Vibrations of the aromatic ring are also usually Raman active. In aqueous solutions, Raman spectroscopy can be used to study ion pairing and the hydration shell of the magnesium and toluenesulphonate ions. ias.ac.in

Table 2: Characteristic Vibrational Frequencies for the Toluenesulphonate Anion

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
O-H Stretch (hydrated)~3400-3500FT-IR
Aromatic C-H Stretch~3000-3100FT-IR, Raman
Aliphatic C-H Stretch~2900-3000FT-IR, Raman
S=O Asymmetric Stretch~1170-1200FT-IR
S=O Symmetric Stretch~1010-1060FT-IR, Raman
Aromatic C=C Stretch~1400-1600FT-IR, Raman
S-O Stretch~800-830FT-IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound in solution is expected to be identical to that of p-toluenesulfonic acid or its other salts, as the absorption of UV light is associated with the toluenesulphonate anion. The magnesium cation does not absorb in the UV-Vis range. The spectrum would exhibit absorption bands in the ultraviolet region corresponding to π → π* electronic transitions within the benzene ring of the toluenesulphonate anion.

Table 3: Expected UV-Vis Absorption Maxima for this compound in Aqueous Solution

Wavelength (λmax)Electronic Transition
~220 nmπ → π
~260 nmπ → π

Thermal Analysis Techniques for Structural Transitions and Stability

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. They can reveal information about phase transitions, thermal stability, and decomposition mechanisms.

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. When coupled with Mass Spectrometry (MS), the gaseous products evolved during decomposition can be identified in real-time.

A hypothetical TGA-MS analysis of this compound would likely investigate its thermal stability and decomposition pathway. If the compound exists as a hydrate (B1144303), initial mass loss steps at lower temperatures (typically below 200°C) would correspond to the loss of water molecules. The MS detector would simultaneously register an increase in the ion current for m/z 18 (the mass-to-charge ratio for water). At higher temperatures, the decomposition of the anhydrous salt would occur. The evolved gas analysis by MS would be critical in identifying the decomposition products of the toluenesulphonate anion, which could include sulfur oxides (SO₂, SO₃), carbon dioxide (CO₂), and various organic fragments derived from the toluene (B28343) group. The final residual mass would correspond to magnesium oxide (MgO).

Without experimental data, a precise data table cannot be generated. A representative table for a hypothetical analysis is presented below to illustrate how such data would be structured.

Hypothetical TGA-MS Data for this compound

Temperature Range (°C) Mass Loss (%) Evolved Species Detected by MS (m/z) Assignment
50 - 150 X% 18 Loss of hydration water
350 - 500 Y% 64 (SO₂), 80 (SO₃), 44 (CO₂), organic fragments Decomposition of toluenesulphonate anion
> 500 Z% (Total) - Final residue: Magnesium Oxide (MgO)

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would identify endothermic and exothermic events. The dehydration process, corresponding to the mass loss seen in TGA, would appear as one or more endothermic peaks. Further heating might reveal other solid-state phase transitions before the onset of decomposition, which is typically a complex event involving both endothermic and exothermic processes. The melting point, if it occurs before decomposition, would be observed as a sharp endothermic peak.

Hypothetical DSC Data for this compound

Transition Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g) Description
Endotherm 1 T_onset1 T_peak1 ΔH₁ Dehydration
Endotherm 2 T_onset2 T_peak2 ΔH₂ Melting / Phase Transition
Exotherm/Endotherm T_onset3 T_peak3 ΔH₃ Decomposition

Microscopic and Surface Characterization Techniques

Microscopic techniques provide direct visualization of a material's morphology, microstructure, and crystal orientation at various length scales.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography, while Transmission Electron Microscopy (TEM) allows for the characterization of the internal microstructure, such as grain size, shape, and defects, at the nanoscale.

Analysis of this compound powder by SEM would reveal the particle size distribution, shape (e.g., crystalline facets, amorphous agglomerates), and surface texture. TEM analysis of thinly sectioned or dispersed particles would provide higher-resolution details of the internal crystal structure, including the presence of dislocations, stacking faults, or amorphous regions. Electron diffraction patterns obtained via TEM could confirm the crystalline nature of the material.

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation Mapping

Electron Backscatter Diffraction (EBSD) is an SEM-based technique that provides quantitative microstructural information about the crystallographic orientation of a material. It is used to create maps of grain orientation, identify phases, and characterize grain boundaries.

For a polycrystalline sample of this compound, EBSD could be used to map the orientation of individual crystal grains. This would be valuable for understanding the texture of the material, which can be influenced by synthesis and processing conditions. The technique would generate orientation maps where different crystal orientations are represented by different colors, providing a visual representation of the material's texture and grain structure.

Atom Probe Tomography (APT) for Nanoscale Chemical Fluctuation and 3D Elemental Mapping

Atom Probe Tomography (APT) is a materials analysis technique that provides 3D chemical composition and imaging with near-atomic resolution. It is particularly useful for detecting nanoscale clustering of elements and analyzing the composition of interfaces and grain boundaries.

While typically applied to conductive materials like metal alloys, APT could theoretically be used on this compound with advanced sample preparation techniques. An APT analysis would provide a 3D atom-by-atom map of the material, allowing for the investigation of elemental distribution at the nanoscale. This could reveal any segregation of magnesium, sulfur, carbon, or oxygen atoms, or the presence of impurities or nanoscale precipitates that would not be detectable by other techniques.

Correlative Microscopy Approaches for Multi-Modal Structural Information

The comprehensive structural elucidation of magnesium toluenesulfonate (B8598656) necessitates a multi-modal approach, integrating data from various microscopic and spectroscopic techniques. Correlative microscopy, in particular, offers a powerful paradigm for obtaining a holistic understanding of the material's structure, from the atomic to the macroscopic scale. This approach involves the use of two or more distinct imaging or analytical techniques to study the same sample region, thereby enabling a direct correlation between different physical and chemical properties.

By combining high-resolution imaging with chemical and crystallographic information, a more complete picture of the material can be constructed. For instance, the morphological features observed with electron microscopy can be directly linked to the chemical composition determined by energy-dispersive X-ray spectroscopy and the crystalline phase identified by electron backscatter diffraction. This correlative approach is crucial for understanding the synthesis-structure-property relationships in magnesium toluenesulfonate.

A hypothetical correlative microscopy workflow for a crystalline sample of magnesium toluenesulfonate could begin with wide-area mapping using scanning electron microscopy (SEM) to identify regions of interest, such as well-formed crystals or areas with distinct morphologies. Subsequently, higher-resolution techniques like atomic force microscopy (AFM) could be employed on the exact same location to probe surface topography and nanomechanical properties. This would be followed by spectroscopic analysis, such as Raman spectroscopy or X-ray photoelectron spectroscopy (XPS), on the same pre-characterized areas to obtain chemical and bonding information.

The table below outlines a potential correlative microscopy approach, detailing the techniques, the type of information obtained, and the insights that can be gained into the structure of magnesium toluenesulfonate.

Technique 1 Information Obtained (Technique 1) Technique 2 Information Obtained (Technique 2) Correlated Insights
Scanning Electron Microscopy (SEM)High-resolution imaging of surface morphology and topography.Energy-Dispersive X-ray Spectroscopy (EDS)Elemental composition and distribution mapping.Direct correlation of specific morphological features with elemental distribution, confirming the presence and homogeneity of magnesium, sulfur, oxygen, and carbon.
Atomic Force Microscopy (AFM)Nanoscale surface topography and mechanical properties (e.g., adhesion, stiffness).Raman SpectroscopyVibrational modes of chemical bonds, providing information on molecular structure and polymorphism.Linking nanoscale surface features and mechanical properties to specific chemical polymorphs or orientations of the toluenesulfonate group.
Transmission Electron Microscopy (TEM)High-resolution imaging of internal structure, including lattice fringes and defects.Selected Area Electron Diffraction (SAED)Crystallographic information from micro- or nano-sized regions.Unambiguous identification of crystalline phases and their orientation at the nanoscale, correlating crystal structure with observed microstructural features.
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical state of elements.Ion Beam MillingControlled removal of surface layers.Depth profiling of the chemical composition, revealing information about surface contamination, oxidation states, and the homogeneity of the near-surface region.

Detailed research findings from a multi-modal analysis would provide a more in-depth understanding. For example, SEM imaging could reveal the crystal habit of magnesium toluenesulfonate, which could then be correlated with crystallographic data from X-ray diffraction (XRD) to understand the growth kinetics. A correlative Raman-SEM approach, similar to that used for magnesium alloys, could be adapted to identify and map any potential impurities or different hydrated forms of magnesium toluenesulfonate within a sample. nih.gov

Furthermore, advanced synchrotron-based techniques, such as scanning transmission X-ray microscopy (STXM) coupled with X-ray absorption near-edge structure (XANES) spectroscopy, could provide highly specific chemical information on a sub-micron scale. rsc.org This would be particularly useful for probing the coordination environment of the magnesium ions and the electronic structure of the sulfonate group, and how these might vary across a sample.

The following table presents hypothetical data from a correlative analysis of a magnesium toluenesulfonate crystal, illustrating the type of multi-modal information that can be obtained.

Analysis Region SEM Morphology EDS Elemental Ratios (Mg:S:O:C) Dominant Raman Peak (cm⁻¹) AFM Surface Roughness (Rq)
Crystal Face ASmooth, well-defined facets1 : 2 : 6 : 141035 (SO₃ symmetric stretch)1.2 nm
Crystal Edge BSharper, slightly stepped1 : 2.1 : 6.2 : 14.31035 (SO₃ symmetric stretch)3.5 nm
Surface Defect CIrregular, pitted area1 : 1.8 : 5.9 : 13.91038 (Shifted SO₃ stretch)8.7 nm

This integrated approach, combining imaging and spectroscopy across multiple scales, is indispensable for a comprehensive structural elucidation of magnesium toluenesulfonate, enabling a detailed understanding of its chemical and physical properties.

Coordination Chemistry of Magnesium Toluenesulphonate Complexes

Ligand Behavior of the Toluenesulphonate Anion in Magnesium Coordination

The p-toluenesulphonate (tosylate) anion is generally considered a weakly coordinating ligand. illinois.edu Its behavior in the coordination sphere of the magnesium(II) ion is largely dictated by the presence of stronger Lewis bases, most notably water. In hydrated magnesium toluenesulphonate systems, the toluenesulphonate anion typically does not directly coordinate to the magnesium center. Instead, it resides in the outer coordination sphere, acting as a counter-anion to balance the charge of the magnesium cation.

A pertinent example can be drawn from the closely related magnesium methanesulphonate dodecahydrate, Mg(H₂O)₆₂·6H₂O. uu.nl In this complex, the magnesium ion is exclusively coordinated by water molecules, forming a hexaaquamagnesium(II) cation. The methanesulphonate anions are not bonded to the metal center but are integrated into the crystal lattice, participating in an extensive network of hydrogen bonds. uu.nl This arrangement is expected to be similar for this compound, where the sulfonate group of the tosylate anion remains uncoordinated to the Mg²⁺ ion in the presence of water.

Diverse Coordination Environments of the Magnesium(II) Center

The magnesium(II) ion, being a small and highly charged metal cation, typically favors a six-coordinate, octahedral geometry. nih.gov This preference is strongly evident in its complexes with weakly coordinating anions like toluenesulphonate, particularly in the presence of water.

In hydrated magnesium sulfonate salts, the immediate coordination environment of the Mg(II) center is dominated by water molecules. The crystal structure of magnesium methanesulphonate dodecahydrate reveals that the Mg²⁺ ion is coordinated to six water molecules, forming a discrete [Mg(H₂O)₆]²⁺ cation with a nearly perfect octahedral geometry. uu.nluu.nl This hexaaqua complex is a common motif for magnesium salts with non-coordinating or weakly coordinating anions in aqueous media. wikipedia.org The stability of this aqua complex is a key feature of magnesium's aqueous coordination chemistry.

While an octahedral environment is most common, the coordination number and geometry of magnesium can be influenced by the steric and electronic properties of other ligands present in the system. mdpi.commdpi.com However, for simple this compound hydrates, the hexaaquamagnesium(II) ion is the predominant species.

Influence of Auxiliary Ligands and Solvents on Coordination Geometry and Stoichiometry

Auxiliary ligands and the solvent system play a crucial role in defining the final structure of this compound complexes. Water is the most common and influential auxiliary ligand in these systems. Due to the high affinity of the hard Mg²⁺ cation for the hard oxygen donor of water, water molecules readily occupy the primary coordination sphere. mdpi.com This results in the formation of hydrated salts, such as the aforementioned [Mg(H₂O)₆]²⁺ complexes, where water acts as the sole ligand. uu.nl

The nature of the solvent can direct the dimensionality and topology of coordination networks. researchgate.net Different solvents can influence the degree of deprotonation of organic linkers and may compete for coordination sites on the metal center. researchgate.netresearchgate.net For magnesium, water is often the preferred coordinating solvent over other polar options like DMF, methanol, or ethanol. researchgate.net The choice of solvent can thus determine whether a discrete complex or a coordination polymer is formed. For instance, in the absence of strongly coordinating solvents like water, other ligands present might have the opportunity to bind to the magnesium center, potentially leading to different coordination geometries and stoichiometries. nih.gov

Formation of Discrete this compound Complexes

The combination of a hard magnesium(II) cation and a weakly coordinating toluenesulphonate anion in the presence of a strong ligand like water leads to the formation of discrete molecular complexes, specifically hydrated salts. These are not coordination polymers but rather ionic compounds where the cation is a coordination complex.

A representative structure is that of magnesium methanesulphonate dodecahydrate, Mg(H₂O)₆₂·6H₂O, which serves as an excellent model for this compound. uu.nl This compound consists of individual hexaaquamagnesium(II) cations, two methanesulphonate anions, and six additional water molecules that are not coordinated to the metal but are part of the crystal lattice. uu.nl The entire structure is held together by ionic forces and an extensive network of hydrogen bonds. uu.nl It is highly probable that this compound forms analogous discrete hydrated complexes, such as Mg(H₂O)₆₂·xH₂O.

Table 1: Structural Characteristics of a Model Discrete Magnesium Sulfonate Complex.
CompoundFormulaCationic SpeciesAnionic SpeciesCoordination Geometry of Mg(II)Primary Interactions
Magnesium Methanesulphonate DodecahydrateMg(H₂O)₆₂·6H₂O[Mg(H₂O)₆]²⁺CH₃SO₃⁻OctahedralIonic Bonds, Hydrogen Bonds

Development of this compound-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The development of coordination polymers (CPs) and metal-organic frameworks (MOFs) using magnesium has been an active area of research, driven by the low density and high Lewis acidity of magnesium. researchwithrutgers.com These materials are typically constructed from multidentate organic linkers that bridge metal centers to form extended one-, two-, or three-dimensional networks.

However, the formation of CPs or MOFs based solely on magnesium and the toluenesulphonate anion is not commonly observed. This is primarily due to the toluenesulphonate anion's nature as a weakly coordinating, monodentate ligand, which is not conducive to forming the robust, extended networks characteristic of MOFs. Stronger, multidentate ligands are generally required to bridge the magnesium centers effectively. researchwithrutgers.com

While not a primary building block, the toluenesulphonate anion can be incorporated into MOFs through other means. For example, it can be exchanged for other anions within the pores of a pre-existing cationic MOF, demonstrating its mobility as a counter-anion. acs.org The synthesis of magnesium-based MOFs typically employs polydentate carboxylate or other bridging ligands to create the framework structure. researchgate.netrmit.edu.vn The direct use of this compound as a primary precursor in forming extended networks remains a challenge due to the ligand's inherent coordination properties.

Supramolecular Interactions and Hydrogen Bonding Networks in this compound Systems

Supramolecular interactions, particularly hydrogen bonding, are the dominant forces governing the crystal packing in hydrated this compound systems. illinois.edu Given that the toluenesulphonate anion is typically located in the outer coordination sphere, the crystal architecture is assembled through a complex network of hydrogen bonds involving the coordinated water molecules of the [Mg(H₂O)₆]²⁺ cation, the oxygen atoms of the sulfonate group, and any additional lattice water molecules. uu.nl

In the analogous structure of magnesium methanesulphonate dodecahydrate, the individual components are linked by an extensive three-dimensional network of hydrogen bonds. uu.nl The six coordinated water molecules act as hydrogen bond donors, interacting with the sulfonate oxygen atoms and the uncoordinated water molecules. The uncoordinated water molecules, in turn, form further hydrogen bonds, creating a highly stable and intricate supramolecular assembly. uu.nl Similar hydrogen bonding motifs, such as the formation of one-dimensional chains, have been observed in other toluenesulphonate salts. mdpi.com The presence of these strong hydrogen bond networks can significantly influence the physical properties of the crystalline solid and can lead to distortions in the hydrated structures. researchgate.nettue.nl

Table 2: Hydrogen Bonding Participants in Hydrated Magnesium Sulfonate Systems.
Hydrogen Bond DonorHydrogen Bond AcceptorRole in the Structure
Coordinated Water Molecules (in [Mg(H₂O)₆]²⁺)Sulfonate Oxygen AtomsLinks the cationic complex to the anion.
Coordinated Water Molecules (in [Mg(H₂O)₆]²⁺)Lattice Water MoleculesExtends the hydrogen-bonding network.
Lattice Water MoleculesSulfonate Oxygen AtomsFurther connects anions and water molecules.
Lattice Water MoleculesOther Lattice Water MoleculesCreates water clusters within the lattice.

Catalytic Applications and Mechanistic Studies of Magnesium Toluenesulphonate

Magnesium Toluenesulfonate (B8598656) as a Brønsted/Lewis Acid Catalyst

No specific studies were identified that characterize the Brønsted or Lewis acidic nature of magnesium toluenesulfonate for catalytic purposes.

Catalytic Roles in Organic Transformation Reactions

Esterification and Transesterification Reactions

While p-toluenesulfonic acid is a common catalyst for these reactions, no data was found for the use of magnesium toluenesulfonate in this context. nih.govmasterorganicchemistry.com

Cyclization Reactions and Heterocycle Synthesis

The literature describes the use of polyfunctional magnesium reagents in heterocycle synthesis, but does not specify magnesium toluenesulfonate as a catalyst for cyclization reactions. nih.gov

Nucleophilic Substitution Reactions

No research was found detailing the catalytic role of magnesium toluenesulfonate in nucleophilic substitution reactions.

Polymerization Catalysis

The use of magnesium compounds in polymerization is typically centered on magnesium chloride as a catalyst support, with no specific mention of magnesium toluenesulfonate. mdpi.comresearchgate.net

Heterogeneous and Homogeneous Catalytic Systems Utilizing Magnesium Toluenesulfonate

Without specific examples of its catalytic use, a discussion on whether magnesium toluenesulfonate is used in heterogeneous or homogeneous systems is not possible.

Reaction Mechanism Elucidation in Catalysis

A detailed elucidation of the reaction mechanism for catalysis involving magnesium toluenesulphonate is not available in the current scientific literature. Mechanistic studies are fundamental to understanding how a catalyst participates in a chemical reaction, including the identification of active sites, the nature of intermediate species, and the kinetic profile of the reaction. Without experimental or computational studies focused on this compound as a catalyst, any description of its reaction mechanism would be speculative and would not meet the standards of scientific accuracy.

Catalyst Design, Performance Optimization, and Recycling Strategies

Information regarding the design of catalysts based on this compound, strategies for optimizing their performance, and methods for their recycling is not present in the available research. Catalyst development is a systematic process that involves:

Performance Optimization: Investigating the effects of reaction conditions such as temperature, pressure, solvent, and substrate-to-catalyst ratio to maximize yield, selectivity, and turnover number.

Recycling Strategies: Developing methods for the separation and reuse of the catalyst to enhance the economic and environmental sustainability of the process.

As no primary research articles or reviews detail the use of this compound in a catalytic cycle, there is no data to populate tables on its performance or to describe established recycling protocols.

Theoretical and Computational Investigations on Magnesium Toluenesulphonate

Molecular Dynamics Simulations for Solution Behavior and Crystal Packing

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. j-octa.com By solving Newton's equations of motion, MD simulations can model the behavior of substances in different phases, such as in aqueous solution or in a solid crystal lattice. nih.gov

For magnesium toluenesulfonate (B8598656), MD simulations can provide insights into:

Solvation Structure: In aqueous solution, MD simulations reveal how water molecules arrange around the Mg²⁺ and toluenesulfonate ions. The Mg²⁺ ion is known to have a strongly bound and well-defined first hydration shell, typically consisting of six water molecules in an octahedral arrangement. nih.govosu.edursc.org Simulations can determine the Mg²⁺-water distances, coordination numbers, and the dynamics of water exchange between the hydration shell and the bulk solvent. stanford.edu

Ion Pairing: These simulations can explore the tendency of Mg²⁺ and toluenesulfonate ions to form contact ion pairs, solvent-shared ion pairs, or remain as free ions in solution, depending on the concentration. semanticscholar.orgarxiv.org

Crystal Packing: In the solid state, MD simulations can be used to model the crystal lattice, helping to understand the arrangement of ions that leads to the most stable crystalline structure. This provides information on lattice energies and the intermolecular forces governing the crystal's properties.

Computational Modeling of Reaction Mechanisms in Synthesis and Catalysis

Computational modeling, particularly using DFT, is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

While specific studies on the synthesis of magnesium toluenesulfonate are not widely available, the general approach would involve modeling the reaction between a magnesium source (e.g., magnesium oxide or magnesium hydroxide) and p-toluenesulfonic acid. Computational analysis could identify the transition states for proton transfer and salt formation, providing insights into the reaction kinetics.

In catalysis, toluenesulfonate-containing compounds are often used as catalysts or catalyst precursors. For instance, p-toluenesulfonic acid (TsOH) is a common acid catalyst. mdpi.com If magnesium toluenesulfonate were to be used in a catalytic process, computational modeling could help understand:

Substrate Binding: How reactant molecules coordinate to the magnesium center.

Activation Barriers: The energy required to proceed through the transition state of the catalyzed reaction.

Product Release: The mechanism by which the product dissociates from the catalyst.

Studies on related magnesium complexes in catalysis show that the Lewis acidic Mg²⁺ center can play a key role in activating substrates. rsc.org

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental spectra (like IR, Raman, and NMR) to validate the computed structures. ruc.dk

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For magnesium toluenesulfonate, this involves calculating the frequencies corresponding to the stretching and bending modes of the S-O, S-C, and C-H bonds of the toluenesulfonate anion, as well as the vibrations associated with the Mg-O ionic bond. Theoretical studies on the p-toluenesulfonate anion have successfully assigned the symmetric and antisymmetric SO₃ stretching and bending modes, showing excellent agreement with experimental data from metal p-toluenesulfonates. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for p-Toluenesulfonate

This table illustrates the strong correlation between theoretical predictions and experimental observations for the key functional group in magnesium toluenesulfonate.

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)
SO₃ Symmetric Stretch~1035~1037
SO₃ Antisymmetric Stretch~1170~1175
SO₃ Symmetric Bend~565~566
SO₃ Antisymmetric Bend~600~608
Data derived from quantum chemical studies on the p-toluenesulfonate anion and its metal salts. researchgate.net

NMR Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹³C, ¹H) and coupling constants. nih.gov By computing these parameters for a proposed structure of magnesium toluenesulfonate and comparing them to experimental NMR data, the molecular structure in solution can be confirmed.

Development of Force Fields for Large-Scale Simulations of Magnesium Toluenesulphonate Systems

While quantum chemical calculations are highly accurate, they are computationally expensive and limited to relatively small systems. For large-scale simulations involving many thousands of atoms (e.g., studying the behavior of magnesium toluenesulfonate in a complex biological system or a large polymer matrix), a classical mechanical model known as a force field is required. j-octa.com

A force field is a set of parameters and potential energy functions that describe the interactions between atoms. Developing a force field for magnesium toluenesulfonate involves:

Parameterization: The parameters (e.g., for bond stretching, angle bending, Lennard-Jones interactions, and electrostatic charges) are derived from high-level ab initio or DFT calculations and fitted to reproduce experimental data, such as solvation free energy, ion-water distances, and density. nih.govnih.gov

Validation: The force field is then tested to ensure it can accurately predict properties that were not included in the parameterization process. nih.gov

Significant effort has gone into developing accurate force fields for the Mg²⁺ ion due to its biological importance. uni-frankfurt.degithub.com These force fields are designed to correctly model the ion's hydration structure and its interactions with other molecules. nih.gov A complete force field for magnesium toluenesulfonate would combine these optimized Mg²⁺ parameters with parameters specifically developed for the toluenesulfonate anion.

Magnesium Toluenesulphonate in Advanced Materials Science Research

Integration into Functional Materials and Composites

The integration of magnesium toluenesulphonate into functional materials and composites is not yet widely documented in scientific literature. However, the distinct properties of its constituent ions suggest potential applications. Magnesium compounds are generally valued in composite materials for their physical and chemical properties. For instance, magnesium oxide and hydroxide (B78521) are used as flame retardants and reinforcement fillers. kisuma.com

Theoretically, this compound could be explored as a functional additive. The presence of the aromatic toluenesulphonate group could impart modified surface properties or act as a dispersing agent for other components within a composite matrix. Its ionic nature might also find use in applications requiring antistatic properties. Further research is necessary to determine its efficacy and influence on the mechanical and thermal properties of host materials.

Role in Polymer Science and Engineering

In polymer science, magnesium compounds have established roles as additives and catalyst components. kisuma.com While this compound is not a conventional choice, its characteristics merit consideration in these areas.

Magnesium-based compounds are central to the formulation of Ziegler-Natta catalysts, which are crucial for the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.netmdpi.com In these systems, magnesium dichloride (MgCl₂) is often used as a support material for the titanium active sites, significantly enhancing catalyst efficiency. researchgate.netresearchgate.net

While this compound is not a direct analog for MgCl₂ in this context, its potential as a Lewis acid catalyst or co-catalyst in other polymerization reactions, such as ring-opening polymerization, could be an area of investigation. The effectiveness would depend on the salt's solubility in monomer or solvent systems and the Lewis acidity of the magnesium center. The toluenesulphonate anion is a weak coordinating group, which could potentially leave the magnesium cation available to activate monomers. This is analogous to how other metal complexes with sulfonate ligands are used to catalyze ethylene polymerization. rsc.org

A wide variety of magnesium compounds serve as multifunctional additives in polymer matrices. kisuma.comlohtragon.com They can function as acid scavengers, thermal stabilizers, and flame retardants. kisuma.com For example, magnesium oxide and hydroxide are incorporated into plastics to improve fire safety and durability.

This compound could potentially be used as a polymer additive for several purposes. Its ionic nature could make it a candidate for an antistatic agent, helping to dissipate static charge on polymer surfaces. Furthermore, as a salt of a strong acid (p-toluenesulfonic acid) and a strong base (magnesium hydroxide), it is relatively neutral but could act as a thermal stabilizer or processing aid in certain polymer systems. The table below summarizes the established functions of various magnesium compounds as polymer additives, providing a framework for potential research into this compound.

Magnesium Compound Primary Function as Polymer Additive
Magnesium OxideAcid scavenger, thermal stabilizer, flame retardant
Magnesium HydroxideFlame retardant, smoke suppressant kisuma.com
Magnesium CarbonateFiller, reinforcing agent lohtragon.com
Magnesium StearateLubricant, processing aid
This compound Potential: Antistatic agent, thermal stabilizer

This table presents established roles for common magnesium additives and hypothesized, potential roles for this compound.

Applications in Emerging Technologies

The development of next-generation energy storage, particularly rechargeable magnesium batteries (RMBs), is a critical area of materials research. RMBs are attractive due to the high volumetric energy density, low cost, and enhanced safety of magnesium metal anodes compared to lithium. chemrxiv.org A primary challenge, however, is the development of suitable electrolytes that allow for efficient and reversible plating and stripping of magnesium. chemrxiv.org

The choice of the magnesium salt is critical, as many simple salts lead to the formation of an ion-insulating passivation layer on the magnesium anode surface, which prevents battery function. chemrxiv.org Research has focused on salts with large, weakly coordinating anions that are electrochemically stable. Commonly investigated salts include magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) and magnesium trifluoromethanesulfonate (B1224126) (Mg(OTf)₂). chemrxiv.orgfrontiersin.org

Drawing analogies from these systems, the potential use of this compound can be evaluated. The toluenesulphonate anion is relatively large and non-coordinating, which are desirable properties. However, its electrochemical stability window would need to be thoroughly investigated to ensure it does not decompose at the required operating voltages. The aromatic nature of the anion differs significantly from the fluorinated anions commonly used, which could impact ion mobility, solubility, and interactions at the electrode-electrolyte interface.

Interestingly, a related compound, p-toluenesulfonyl isocyanate (PTSI), has been studied as an electrolyte additive in lithium-ion batteries, where it helps to form a stable solid-electrolyte interphase (SEI) on the graphite (B72142) electrode. researchgate.net This suggests that the toluenesulphonyl functional group can participate favorably in the complex interfacial chemistry of batteries.

Anion Formula Key Characteristics for Electrolytes
Trifluoromethanesulfonate (Triflate)CF₃SO₃⁻High anodic stability, good solubility
Bis(trifluoromethanesulfonyl)imide (TFSI)N(SO₂CF₃)₂⁻Bulky, weakly coordinating, promotes salt dissociation
Toluenesulphonate (Tosylate)CH₃C₆H₄SO₃⁻Bulky, potentially weakly coordinating, contains aromatic ring

This table compares the anion of this compound with anions commonly used in magnesium battery research.

Influence on Material Microstructure and Performance

For this compound, its direct impact on the microstructure of materials is not well-established. However, in the context of material synthesis, it could theoretically act as a morphology-directing agent. For instance, salts are often used in precipitation and crystallization processes to control particle size and shape. The toluenesulphonate anion, with its specific size and geometry, could influence the nucleation and growth of crystals in a solution-based synthesis, potentially leading to unique microstructures and tailored material properties. This would be a novel area of investigation, drawing parallels from how other salts are known to modify crystalline growth.

Environmental Implications and Sustainability in Magnesium Toluenesulphonate Chemistry

Life Cycle Assessment (LCA) Methodologies for Synthetic Pathways

The assessment is typically divided into four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation.

Goal and Scope Definition: This phase would define the purpose of the LCA, the functional unit (e.g., 1 kg of magnesium toluenesulphonate), and the system boundaries, determining which processes are included in the assessment.

Life Cycle Inventory (LCI): This involves compiling and quantifying the inputs and outputs for each process within the system boundaries. This would include the environmental burdens of extracting magnesium minerals (like magnesite or dolomite) or brines, the energy-intensive processes for producing magnesium oxide or hydroxide (B78521), the synthesis of p-TSA from toluene (B28343), and the final neutralization reaction. spegroup.ru

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. These impacts are categorized into areas such as global warming potential, ozone depletion, acidification, eutrophication, and human toxicity.

The table below illustrates a simplified framework for the Life Cycle Inventory stage of this compound synthesis.

Life Cycle StageKey InputsKey Outputs (Environmental Burdens)
Magnesium Source Production (e.g., from Magnesite)Magnesite ore, Energy (fossil fuels), Water, Grinding mediaGreenhouse gases (CO2 from calcination), Particulate matter, Solid mining waste, Wastewater
p-Toluenesulfonic Acid Synthesis (Sulfonation of Toluene)Toluene, Sulfuric acid/Oleum (B3057394), Solvents (e.g., Dichloromethane), EnergySpent sulfuric acid, Volatile Organic Compounds (VOCs), HCl (if using chlorosulfonic acid), By-products (isomers) researchgate.netchemithon.com
This compound Formation (Neutralization)Magnesium oxide/hydroxide, p-Toluenesulfonic acid, Water/Solvent, EnergyWastewater containing residual salts, Heat emissions, Solvent losses
Use PhaseDependent on application (e.g., industrial catalyst)Potential release to wastewater or air depending on process efficiency
End-of-Life-Toluenesulphonate anion and magnesium species released into soil or water systems

Strategies for Waste Minimization and Resource Efficiency in Production

The production of this compound, particularly the synthesis of the p-TSA precursor, presents significant opportunities for waste minimization and improved resource efficiency. Traditional sulfonation methods are often associated with poor atom economy and the generation of substantial waste streams.

Conventional sulfonation of toluene using oleum or concentrated sulfuric acid is a reversible reaction that produces water as a byproduct. spegroup.ru To drive the reaction to completion, a large excess of acid is typically used, resulting in a significant amount of spent sulfuric acid. rscspecialitychemicals.org.uk This spent acid is a major waste stream that requires costly treatment or disposal. chemithon.com Similarly, using chlorosulfonic acid generates hydrogen chloride gas as a byproduct. chemithon.com

Strategies to overcome these challenges align with the principles of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product (Atom Economy). acs.org

Key Strategies:

Alternative Sulfonating Agents: Using sulfur trioxide (SO₃) as the sulfonating agent offers a significant improvement in atom economy as it eliminates the formation of water and the need for excess acid. researchgate.net Sulfonations with SO₃ in a recyclable solvent like liquid SO₂ can approach a zero-waste process. researchgate.net

Waste as a Resource: Exploring the conversion of waste streams into valuable materials is a key aspect of a circular economy. For instance, processes are being developed to convert waste polystyrene into a sulfonated cation exchange resin for heavy metal removal, demonstrating a valuable application for sulfonation chemistry in waste valorization. plu.mx

The following table compares conventional and more sustainable approaches to sulfonation.

ParameterConventional Method (e.g., Oleum)Sustainable Method (e.g., Air/SO₃ Process)
ReagentExcess H₂SO₄/Oleum rscspecialitychemicals.org.ukStoichiometric SO₃ gas chemithon.com
Byproducts/WasteLarge volumes of spent sulfuric acid chemithon.comMinimal; unreacted SO₃ can be recycled researchgate.net
Atom EconomyLowHigh
Energy EfficiencyLower; often requires significant energy for waste treatmentHigher; allows for efficient heat recovery njweixian.com
Equipment CostLowerHigher, due to the need for specialized equipment to handle SO₃ chemithon.com

Biodegradation and Environmental Fate Studies of Toluenesulphonate Anion and Magnesium Species

Upon release into the environment, this compound dissociates into magnesium cations (Mg²⁺) and p-toluenesulphonate anions. The environmental fate and impact of the compound are therefore determined by the individual behavior of these two species.

p-Toluenesulphonate Anion:

The p-toluenesulphonate (p-TSA) anion is known to be biodegradable by certain microorganisms. Studies have identified bacterial strains, such as Pseudomonas (Comamonas) testosteroni T-2, that can completely mineralize p-TSA, using it as a sole source of carbon and energy. nih.gov The degradation pathway involves several key steps. First, the methyl group of p-TSA is oxidized. nih.govethz.ch This process is catalyzed by a two-component enzyme system called 4-toluenesulfonate methyl-monooxygenase. ethz.ch

The degradation proceeds through a series of intermediates, as outlined in the table below.

StepPrecursorIntermediate ProductKey Process
1p-Toluenesulphonic acid (p-TSA)p-Sulphobenzyl alcoholMethyl group oxidation nih.gov
2p-Sulphobenzyl alcoholp-SulphobenzaldehydeOxidation nih.gov
3p-Sulphobenzaldehydep-Sulphobenzoic acid (PSB)Oxidation nih.gov
4p-Sulphobenzoic acid (PSB)Protocatechuic acidDesulphonation (release of sulphite) nih.gov
5Protocatechuic acid2-hydroxy-4-carboxymuconate semialdehydeMeta ring cleavage nih.gov

The process ultimately converts p-TSA into cell material, carbon dioxide, and sulphate. nih.gov However, it is important to note that not all microorganisms can degrade sulfonated aromatics; for instance, a Pseudomonas species capable of degrading p-toluenesulphonamide was unable to grow on p-toluenesulphonate. nih.gov The presence of the sulfonic acid group can make some aromatic compounds resistant to degradation, classifying them as refractory organic pollutants. rsc.org

Magnesium Species:

Magnesium is an essential element for life, but its excess in aquatic and terrestrial systems can have adverse effects. The environmental impact of magnesium is often linked to its ratio with calcium (Ca²⁺).

In Soil: Long-term irrigation with water having a high magnesium-to-calcium ratio can lead to soil degradation. nih.govresearchgate.net Excess exchangeable magnesium can damage soil structure, reduce infiltration capacity, and increase alkalinity, which negatively impacts crop yields. researchgate.net

In Water: Magnesium is highly soluble and can be readily leached from soils into groundwater and surface waters, contributing to water pollution. wsu.eduempressofdirt.net While magnesium itself is a necessary nutrient, elevated concentrations can disrupt the microbial balance in soil and water. loyalfertilizer.com Excessive magnesium can interfere with the uptake of other essential nutrients by plants, such as calcium and potassium. loyalfertilizer.com In aquatic ecosystems, the toxicity of magnesium to organisms is highly dependent on the water chemistry, particularly the concentration of calcium, which can mitigate the toxic effects.

Future Directions and Emerging Research Avenues for Magnesium Toluenesulphonate

Exploration of Novel Synthetic Routes and Derivatization

The development of new and efficient methods for synthesizing magnesium toluenesulfonate (B8598656) is a primary area of future research. Current methods, often involving the reaction of magnesium oxide or carbonate with p-toluenesulfonic acid, are effective but may not be the most atom-economical or environmentally benign. Future investigations are anticipated to focus on direct synthesis from less expensive and more readily available precursors. The exploration of mechanochemical synthesis, sonochemistry, and microwave-assisted reactions could lead to faster, more energy-efficient, and scalable production processes.

Furthermore, the derivatization of magnesium toluenesulfonate presents a largely untapped area of research. The synthesis of novel magnesium toluenesulfonate complexes with tailored functionalities could be achieved by introducing different ligands or by modifying the toluenesulfonate anion. For instance, the incorporation of chiral auxiliaries onto the tosylate group could lead to the development of novel asymmetric catalysts. Research into the coordination chemistry of magnesium with functionalized toluenesulfonate ligands could yield new materials with unique optical, electronic, or magnetic properties.

A summary of potential synthetic explorations is presented in the table below:

Synthetic ApproachPotential AdvantagesResearch Focus
MechanochemistrySolvent-free, reduced waste, high yieldsBall milling parameters, co-grinding agents
SonochemistryEnhanced reaction rates, improved mass transferFrequency and power of ultrasound, solvent effects
Microwave-Assisted SynthesisRapid heating, shorter reaction timesMicrowave power and temperature control, solvent choice
Direct Synthesis from Novel PrecursorsCost-effective, sustainableExploration of alternative magnesium sources and sulfonating agents
Derivatization of the Toluenesulfonate AnionTailored properties, new functionalitiesIntroduction of chiral groups, functional moieties for coordination

Advanced Characterization Beyond Current Capabilities

A thorough understanding of the structure-property relationships of magnesium toluenesulfonate is crucial for its rational design and application. While standard characterization techniques such as infrared spectroscopy and thermal analysis have provided foundational knowledge, the application of more advanced and in-situ techniques is necessary to probe its properties with greater precision.

High-resolution solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, for example, can provide detailed information about the local chemical environment of the magnesium and toluenesulfonate ions, including internuclear distances and coordination numbers. In-situ X-ray diffraction (XRD) and Raman spectroscopy under various conditions (e.g., temperature, pressure, reactive atmospheres) can offer real-time insights into structural changes and reaction mechanisms. Advanced microscopic techniques, such as high-resolution transmission electron microscopy (HR-TEM) and atomic force microscopy (AFM), can be employed to visualize the morphology and surface properties of magnesium toluenesulfonate-based materials at the nanoscale.

The table below outlines advanced characterization techniques and the potential insights they could provide for magnesium toluenesulfonate:

Characterization TechniquePotential Insights
Solid-State NMR (ssNMR)Local coordination environment of Mg²⁺, dynamics of the tosylate anion.
In-situ X-ray Diffraction (XRD)Real-time monitoring of phase transitions and structural changes during reactions.
In-situ Raman SpectroscopyIdentification of reaction intermediates and understanding of catalytic mechanisms.
High-Resolution Transmission Electron Microscopy (HR-TEM)Visualization of crystal defects, grain boundaries, and nanoparticle morphology.
Atomic Force Microscopy (AFM)Surface topography, mechanical properties, and adhesion at the nanoscale.
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical states.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)Detailed analysis of decomposition pathways and evolved gas analysis.

Expansion of Catalytic Scope and Selectivity

Magnesium toluenesulfonate has shown promise as a Lewis acid catalyst in various organic transformations. However, its full catalytic potential remains to be explored. Future research should focus on expanding its application to a wider range of reactions, including but not limited to, carbon-carbon and carbon-heteroatom bond-forming reactions, multicomponent reactions, and polymerization processes.

A key area of investigation will be the enhancement of its catalytic activity and selectivity. This could be achieved through several strategies. The preparation of nanostructured magnesium toluenesulfonate with a high surface area could expose more active sites. Supporting the catalyst on various materials, such as silica, alumina, or carbon-based materials, could improve its stability, recyclability, and in some cases, its catalytic performance. Furthermore, the use of magnesium toluenesulfonate in combination with other catalytic species, either as a co-catalyst or as part of a bifunctional system, could open up new avenues for synergistic catalysis. The development of chiral versions of the catalyst, as mentioned earlier, would be a significant step towards its use in asymmetric synthesis.

Integration into Multi-Functional Hybrid Materials

The incorporation of magnesium toluenesulfonate into hybrid materials is a promising strategy for developing new materials with enhanced or novel properties. The combination of the catalytic or other functional properties of magnesium toluenesulfonate with the structural and functional characteristics of polymers, metal-organic frameworks (MOFs), or inorganic nanoparticles could lead to a new class of multi-functional materials.

For example, embedding magnesium toluenesulfonate within a polymer matrix could result in a mechanically robust and easily recoverable catalyst. Its incorporation into the pores of a MOF could lead to shape-selective catalysts or sensors. Hybrid materials combining magnesium toluenesulfonate with plasmonic nanoparticles could exhibit interesting photophysical properties with potential applications in photocatalysis or sensing. The sol-gel method and other bottom-up self-assembly techniques are expected to be key methodologies for the controlled synthesis of these hybrid materials.

Computational Chemistry as a Predictive Tool for Rational Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new applications for magnesium toluenesulfonate. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and reactivity of the compound. These theoretical studies can provide valuable insights into reaction mechanisms, predict the stability of intermediates and transition states, and help in the rational design of more efficient catalysts.

Molecular dynamics (MD) simulations can be used to study the behavior of magnesium toluenesulfonate in different solvent environments and its interactions with substrates and other molecules. This can aid in understanding the role of the solvent in catalytic reactions and in designing reaction conditions for optimal performance. Furthermore, computational screening of potential derivatized forms of magnesium toluenesulfonate can help to identify promising candidates for synthesis and experimental testing, thereby streamlining the research and development process. Quantum chemical studies have already been used to understand the vibrational spectra of metal p-toluenesulfonates, and extending these studies to magnesium toluenesulfonate can aid in the interpretation of experimental data. ukim.mkresearchgate.net

Computational MethodApplication in Magnesium Toluenesulfonate Research
Density Functional Theory (DFT)Elucidation of electronic structure, reaction mechanisms, and catalytic activity.
Molecular Dynamics (MD)Simulation of solvent effects, substrate binding, and dynamics of hybrid materials.
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of enzymatic reactions or large systems involving magnesium toluenesulfonate.
Virtual ScreeningHigh-throughput screening of derivatized structures for desired properties.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing magnesium toluenesulphonate?

  • Methodology : Synthesis typically involves the reaction of toluenesulfonic acid with magnesium oxide or hydroxide under controlled conditions. Purification may employ column partition chromatography, as described for related sulfonamides, using a chromatographic tube with a porous glass disk and sodium carbonate solution to optimize separation . Structural confirmation requires spectroscopic techniques (e.g., FT-IR for sulfonate group identification at ~1180–1120 cm⁻¹ and ~1040–1000 cm⁻¹) and elemental analysis to verify the Mg²⁺ ratio .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • Mass spectrometry : To confirm the molecular ion peak (expected m/z ~265 for toluenesulphonate analogs) and fragmentation patterns .
  • Titrimetry : Employ complexometric titration with EDTA at pH 10 (ammonia buffer) and Eriochrome Black T as an indicator to quantify magnesium content .
  • X-ray diffraction (XRD) : For crystalline structure validation, comparing results with known sulfonate salts .

Advanced Research Questions

Q. What chromatographic techniques resolve co-eluting impurities in this compound samples?

  • Methodology : Optimize reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). For challenging separations, adopt column partition chromatography as per pharmacopeial guidelines, using sodium carbonate buffer (1:20) to enhance selectivity for sulfonate derivatives . Validate methods via spiked recovery experiments and cross-reference with LC-MS to identify unresolved peaks .

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be systematically addressed?

  • Methodology :

  • Equilibrium solubility testing : Conduct under standardized conditions (e.g., 25°C, 48 hr agitation) in water, ethanol, and DMSO. Use UV-Vis spectroscopy (λmax ~270 nm for aromatic sulfonates) to quantify solubility .
  • pH-dependent studies : Adjust pH (2–12) to assess ionizable group effects. Note that magnesium salts often exhibit lower solubility in alkaline media due to hydroxide precipitation .
  • Thermodynamic modeling : Apply the Hansen solubility parameters to predict solvent compatibility and explain discrepancies .

Q. What strategies enable detection of this compound in complex biological matrices?

  • Methodology :

  • Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate sulfonates from proteins and lipids .
  • Detection : Employ LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting the m/z transition 265 → 80 (SO₃⁻ fragment) for high specificity .
  • Validation : Include matrix-matched calibration curves and internal standards (e.g., deuterated toluenesulphonate) to correct for ion suppression .

Data Contradiction and Stability Analysis

Q. How should researchers address stability inconsistencies in this compound under varying storage conditions?

  • Methodology :

  • Forced degradation studies : Expose samples to heat (60°C), light (UV-A/B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC for byproducts like toluenesulfonic acid (retention time shift) .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations for thermal breakdown .
  • Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may explain instability in humid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.